p53-MDM2-IN-3

NF-κB signaling p53 activation dual-pathway pharmacology

p53-MDM2-IN-3 (Compound 5s) is an orally active MDM2 inhibitor (Ki=0.25 μM) with unique NF-κB co-inhibition. Distinguished from standard MDM2 antagonists, it enables dual-pathway modulation in oncology research. Validated in A549 xenograft models (200 mg/kg oral). For investigators requiring a micromolar-affinity tool compound with a defined dual mechanism, p53-MDM2-IN-3 is the appropriate selection. Procure as a reference standard for pyrrolo[3,4-c]pyrazol-6(1H)-one SAR studies.

Molecular Formula C30H25BrFN5O
Molecular Weight 570.5 g/mol
Cat. No. B593063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53-MDM2-IN-3
Synonyms4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one
Molecular FormulaC30H25BrFN5O
Molecular Weight570.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)CC6=CC=C(C=C6)F
InChIInChI=1S/C30H25BrFN5O/c31-24-11-9-23(10-12-24)28-26-27(22-5-2-1-3-6-22)34-37(19-21-7-13-25(32)14-8-21)29(26)30(38)36(28)17-4-16-35-18-15-33-20-35/h1-3,5-15,18,20,28H,4,16-17,19H2
InChIKeyWBTRUQGSTZSFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p53-MDM2-IN-3: Orally Active Dual-Pathway Inhibitor for Preclinical Cancer Research


p53-MDM2-IN-3 (Compound 5s, CAS 1542066-74-9) is a synthetic small-molecule inhibitor belonging to the pyrrolo[3,4-c]pyrazol-6(1H)-one structural class, identified in a medicinal chemistry optimization series targeting the p53–MDM2 protein–protein interaction. It exhibits a binding affinity of Ki = 0.25 μM for MDM2 and demonstrates oral bioavailability in rodent models. A distinguishing feature relative to conventional MDM2 antagonists is its concomitant inhibition of the NF-κB pathway [1], representing a dual-pathway pharmacological profile distinct from agents that solely activate p53.

Why p53-MDM2-IN-3 Cannot Be Interchanged with Conventional MDM2 Inhibitors


The MDM2 inhibitor landscape encompasses structurally diverse chemotypes with widely divergent pharmacological profiles, ranging from clinical-stage agents with sub-nanomolar affinity (e.g., navtemadlin/AMG-232, SPR KD = 0.045 nM [2]) to preclinical tool compounds with dual MDM2/MDM4 activity profiles. Critical procurement considerations include that binding affinity varies by over 4 orders of magnitude across the class [1], and that p53-MDM2-IN-3 is distinguished by its NF-κB co-inhibition mechanism, oral activity, and specific in vivo dosing parameters—features that directly dictate experimental design and cannot be assumed for alternative inhibitors.

p53-MDM2-IN-3 Comparative Evidence Guide: Quantified Differentiation vs. Analogs


p53-MDM2-IN-3 Dual-Pathway Inhibition: NF-κB Co-Targeting vs. p53-Selective MDM2 Antagonists

p53-MDM2-IN-3 simultaneously inhibits p53-MDM2 interaction (Ki = 0.25 μM) and suppresses NF-κB pathway activation, as demonstrated by dose-dependent increases in cytoplasmic and nuclear p65 levels in A549 cells (0.1–20 μM, 4 h) [1]. This dual-pathway mechanism contrasts with conventional MDM2 inhibitors such as nutlin-3a, RG7112, idasanutlin, and navtemadlin, which selectively activate p53 without direct NF-κB modulation. The NF-κB co-inhibition is functionally significant: at 0.1–10 μM (4 h), p53-MDM2-IN-3 selectively activates either p53 or NF-κB pathway inhibition in a concentration-dependent manner, and at higher concentrations activates phosphorylation of both IKKβ and IKKα [1].

NF-κB signaling p53 activation dual-pathway pharmacology cancer therapeutics

p53-MDM2-IN-3 In Vivo Oral Antitumor Efficacy in A549 Xenograft Model

p53-MDM2-IN-3 demonstrates quantifiable oral antitumor activity in vivo: administration at 200 mg/kg via oral gavage for 14 days effectively inhibited tumor growth in an A549 lung cancer xenograft model [1]. This establishes oral bioavailability—a procurement-relevant attribute—directly linked to experimental utility.

in vivo pharmacology xenograft oral bioavailability lung cancer

p53-MDM2-IN-3 Binding Affinity: Comparison with Series Analogs p53-MDM2-IN-1 and p53-MDM2-IN-4

Within the p53-MDM2-IN chemotype series, p53-MDM2-IN-3 (Compound 5s) exhibits a Ki of 0.25 μM for MDM2, representing a substantial affinity improvement over related analogs: p53-MDM2-IN-1 exhibits a Ki of 23.35 μM (approximately 93-fold lower affinity), and p53-MDM2-IN-4 exhibits a Ki of 3.079 μM (approximately 12-fold lower affinity) [2]. This intra-series potency differentiation justifies selection of p53-MDM2-IN-3 over earlier series members for MDM2-targeted applications.

MDM2 binding affinity structure-activity relationship Ki value inhibitor potency

p53-MDM2-IN-3 Binding Affinity: Quantitative Comparison with Clinical-Stage MDM2 Inhibitors

p53-MDM2-IN-3 exhibits a binding affinity of Ki = 0.25 μM (250 nM) for MDM2 [1]. In comparison, clinical-stage MDM2 inhibitors demonstrate substantially higher affinities: RG7112 binds MDM2 with KD ≈ 11 nM [2]; idasanutlin (RG7388) inhibits p53-MDM2 binding with IC50 = 6 nM ; and navtemadlin (AMG-232) binds MDM2 with SPR KD = 0.045 nM and functional IC50 = 0.6 nM [3]. The approximate 4- to 5,500-fold difference in affinity represents a meaningful quantitative distinction for experimental design considerations, with p53-MDM2-IN-3 positioned as a micromolar-range affinity tool compound versus sub-nanomolar clinical agents.

MDM2 binding affinity potency comparison clinical candidates Ki/IC50

p53-MDM2-IN-3 Distinct Mechanism: NF-κB Inhibition vs. Dual MDM2/MDM4 Inhibitors

Several MDM2 inhibitors also target MDM4 (MDMX). MDM2/4-p53-IN-3 inhibits both MDM2-p53 (IC50 = 18.5 nM) and MDM4-p53 (IC50 = 14.8 nM) interactions ; RO-5963 is a dual p53-MDM2/MDMX inhibitor with IC50s of ~17 nM and ~24 nM, respectively . In contrast, p53-MDM2-IN-3 inhibits the NF-κB pathway rather than MDM4 [1]. This mechanistic distinction—NF-κB co-inhibition versus MDM4 dual targeting—defines non-overlapping experimental applications.

mechanism of action MDM4 NF-κB dual inhibition comparative pharmacology

p53-MDM2-IN-3: Validated Research Applications Derived from Quantitative Evidence


Investigating p53–NF-κB Signaling Crosstalk in Wild-Type TP53 Cancer Models

p53-MDM2-IN-3 is uniquely positioned for studies examining the intersection of p53 activation and NF-κB pathway inhibition. The compound simultaneously inhibits p53-MDM2 interaction (Ki = 0.25 μM) and suppresses NF-κB signaling in a concentration-dependent manner, as validated by p65 nuclear translocation and IKKβ/IKKα phosphorylation assays in A549 cells (0.1–20 μM, 4 h) [1]. This dual-pathway profile is not present in conventional MDM2 inhibitors (nutlin-3a, RG7112, idasanutlin, navtemadlin), making p53-MDM2-IN-3 the appropriate selection for experiments requiring concurrent modulation of both pathways.

Oral In Vivo Efficacy Studies in Lung Cancer Xenograft Models

The compound demonstrates validated oral antitumor activity at 200 mg/kg (gavage, 14 days) in A549 lung cancer xenografts [1]. This established in vivo dosing regimen provides a documented starting point for investigators designing oral administration studies in similar tumor models, reducing the need for de novo dose-ranging optimization.

Lead Series SAR Studies Requiring Optimized MDM2 Binding Affinity

For structure-activity relationship investigations within the pyrrolo[3,4-c]pyrazol-6(1H)-one chemotype series, p53-MDM2-IN-3 (Compound 5s) represents the affinity-optimized lead with a Ki of 0.25 μM—approximately 93-fold improved over p53-MDM2-IN-1 (Ki = 23.35 μM) and 12-fold improved over p53-MDM2-IN-4 (Ki = 3.079 μM) [1][2]. Selection of p53-MDM2-IN-3 as a reference standard for series comparisons is justified by its superior binding potency within this specific chemical scaffold.

Differentiation from Clinical-Stage MDM2 Inhibitors in Mechanistic Studies

For investigators requiring a micromolar-affinity MDM2 inhibitor tool compound rather than sub-nanomolar clinical agents (e.g., navtemadlin with KD = 0.045 nM [3]), p53-MDM2-IN-3 provides a distinct potency tier. Additionally, its NF-κB co-inhibition mechanism contrasts with dual MDM2/MDM4 inhibitors (e.g., MDM2/4-p53-IN-3 with MDM4 IC50 = 14.8 nM ), offering a mechanistically orthogonal option for studies where pathway specificity is the primary experimental variable rather than maximal binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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